molecular formula C19H20ClN3O4 B279836 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide

Cat. No. B279836
M. Wt: 389.8 g/mol
InChI Key: OFSXKLUBKACGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also modulate the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine.
Biochemical and physiological effects:
Studies have shown that 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide in lab experiments include its potent anti-inflammatory and antioxidant activities, as well as its potential use in the treatment of neurological disorders. However, its limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

Future research on 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide could focus on its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. It could also involve the development of new synthetic analogs with improved efficacy and safety profiles. Additionally, further studies could investigate the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide involves the reaction between 4-chloro-3,5-dimethyl-1H-pyrazole-1-methanol and 2,5-dimethoxybenzaldehyde in the presence of furfurylamine. The reaction is carried out under reflux conditions in the presence of a catalyst and solvent.

Scientific Research Applications

The potential therapeutic applications of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H20ClN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H20ClN3O4/c1-11-18(20)12(2)23(22-11)10-14-6-8-17(27-14)19(24)21-15-9-13(25-3)5-7-16(15)26-4/h5-9H,10H2,1-4H3,(H,21,24)

InChI Key

OFSXKLUBKACGEA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C)Cl

Origin of Product

United States

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